
BMS-818251
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-818251 is a highy potent hiv-1 entry inhibitor, targeting the gp120 subunit of the hiv-1 envelope (env) trimer, interacting with gp120 residues from the conserved β20-β21 hairpin
Wissenschaftliche Forschungsanwendungen
Comparative Potency
Research has shown that BMS-818251 exhibits over ten-fold greater potency than temsavir against a broad panel of HIV-1 strains. The geometric mean inhibitory concentration (IC50) for this compound has been reported to be as low as 0.0015 µM on a 208-strain panel, indicating its superior efficacy in neutralizing HIV-1 compared to temsavir, which has an IC50 around 0.0090 µM . This significant enhancement in potency is attributed to improved binding interactions with the HIV-1 Env trimer.
In Vitro Studies
In vitro studies have confirmed that this compound demonstrates exceptional antiviral activity across various HIV-1 clades. For example, it has shown IC50 values ranging from 32–733 nM against CRF01_AE strains, highlighting its broad-spectrum efficacy . Additionally, structural analyses indicate that modifications in the compound's chemical structure contribute to its heightened activity by optimizing interactions with critical residues on the gp120 protein .
Structural Characterization
The structural determination of this compound bound to the HIV-1 Env trimer has revealed key molecular interactions that facilitate its high potency. Advanced techniques such as cryo-electron microscopy have been employed to visualize these interactions at atomic resolution, providing insights into how structural modifications can enhance drug efficacy .
Case Studies and Clinical Implications
While specific clinical case studies involving this compound are still limited due to its developmental stage, preliminary findings suggest its potential utility in treating drug-resistant HIV infections. The compound's ability to neutralize diverse strains positions it as a valuable option in combination therapies aimed at overcoming resistance associated with existing antiretroviral drugs .
Potential for Future Research
Ongoing research is focused on further elucidating the pharmacokinetics and safety profile of this compound through clinical trials. Its application as part of combination therapy regimens is particularly promising, as it may enhance overall treatment outcomes for patients with multi-drug resistant HIV .
Data Summary Table
Characteristic | This compound | Temsavir |
---|---|---|
Mechanism | Attachment inhibitor | Attachment inhibitor |
IC50 (Broad Panel) | 0.0015 µM | 0.0090 µM |
Binding Affinity | 0.047 µM | 0.402 µM |
Resistance Profile | Effective against diverse strains | Limited against some strains |
Clinical Development | Ongoing research | FDA approved |
Eigenschaften
Molekularformel |
C29H26N6O5S |
---|---|
Molekulargewicht |
570.624 |
IUPAC-Name |
4-[3-[2-[4-[cyano(phenyl)methylidene]piperidin-1-yl]-2-oxoacetyl]-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl]-N-(2-hydroxyethyl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C29H26N6O5S/c1-40-22-15-33-24(21-16-41-28(34-21)27(38)31-9-12-36)25-23(22)20(14-32-25)26(37)29(39)35-10-7-18(8-11-35)19(13-30)17-5-3-2-4-6-17/h2-6,14-16,32,36H,7-12H2,1H3,(H,31,38) |
InChI-Schlüssel |
ZVQKONGCGRQCEO-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCC(=C(C#N)C4=CC=CC=C4)CC3)C5=CSC(=N5)C(=O)NCCO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-818251; BMS 818251; BMS818251 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.